molecular formula C38H114O17Si18 B12656538 Octadecasiloxane, octatriacontamethyl- CAS No. 36938-52-0

Octadecasiloxane, octatriacontamethyl-

Katalognummer: B12656538
CAS-Nummer: 36938-52-0
Molekulargewicht: 1348.8 g/mol
InChI-Schlüssel: ZPGXAVAINBTUAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecasiloxane, octatriacontamethyl- is a type of silicone compound characterized by its unique structure consisting of silicon and oxygen atoms. This compound belongs to the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octadecasiloxane, octatriacontamethyl- typically involves the polymerization of cyclic siloxanes. This process can be catalyzed by either acidic or basic conditions, leading to the formation of linear or branched polysiloxanes . The reaction conditions, such as temperature and pressure, play a crucial role in determining the molecular weight and structure of the final product.

Industrial Production Methods

In industrial settings, the production of octadecasiloxane, octatriacontamethyl- often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its efficiency and scalability. The use of specific catalysts can further enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Octadecasiloxane, octatriacontamethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, ranging from materials science to pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Octadecasiloxane, octatriacontamethyl- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of octadecasiloxane, octatriacontamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. In industrial applications, its unique chemical properties, such as hydrophobicity and thermal stability, make it an ideal material for various uses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to octadecasiloxane, octatriacontamethyl- include other polysiloxanes and organosilicon compounds, such as hexamethyldisiloxane and octamethylcyclotetrasiloxane .

Uniqueness

What sets octadecasiloxane, octatriacontamethyl- apart from these similar compounds is its specific molecular structure, which imparts unique properties such as higher thermal stability and improved mechanical strength. These characteristics make it particularly suitable for high-performance applications in demanding environments .

Eigenschaften

CAS-Nummer

36938-52-0

Molekularformel

C38H114O17Si18

Molekulargewicht

1348.8 g/mol

IUPAC-Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane

InChI

InChI=1S/C38H114O17Si18/c1-56(2,3)39-58(7,8)41-60(11,12)43-62(15,16)45-64(19,20)47-66(23,24)49-68(27,28)51-70(31,32)53-72(35,36)55-73(37,38)54-71(33,34)52-69(29,30)50-67(25,26)48-65(21,22)46-63(17,18)44-61(13,14)42-59(9,10)40-57(4,5)6/h1-38H3

InChI-Schlüssel

ZPGXAVAINBTUAH-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.